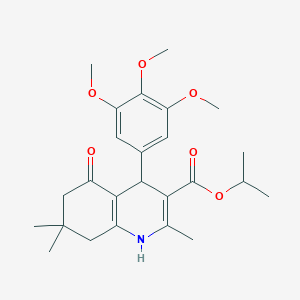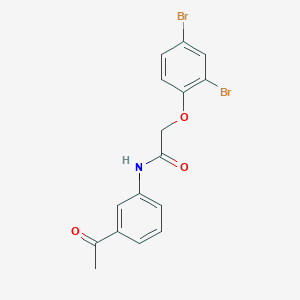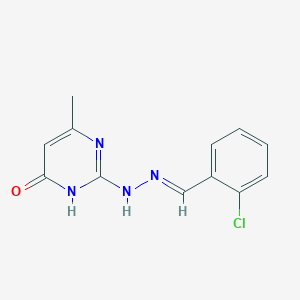![molecular formula C24H23F6N5O B11698696 4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)
4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with azepane, hexafluoropropanol, and diphenylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The azepane and diphenylamine groups are introduced through nucleophilic substitution reactions.
Introduction of Hexafluoropropanol Group: The hexafluoropropanol group is added via an etherification reaction, where hexafluoropropanol reacts with the triazine core under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and diphenylamine groups.
Reduction: Reduction reactions may target the triazine core or the azepane group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazine core.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(azepan-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one: Shares the azepane group but differs in the core structure.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Contains the hexafluoropropanol group but has a different core.
Uniqueness
4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its combination of a triazine core with azepane, hexafluoropropanol, and diphenylamine groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C24H23F6N5O |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
4-(azepan-1-yl)-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H23F6N5O/c25-23(26,27)19(24(28,29)30)36-22-32-20(34-15-9-1-2-10-16-34)31-21(33-22)35(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,1-2,9-10,15-16H2 |
Clave InChI |
SAXPTNDZEZZUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)

![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)
![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)


